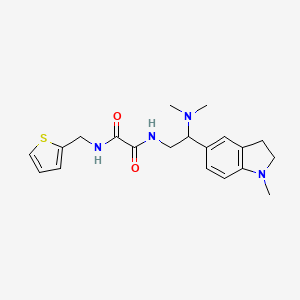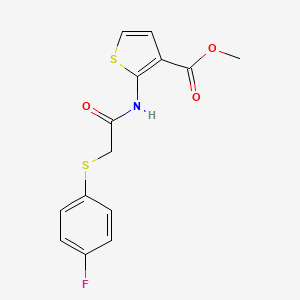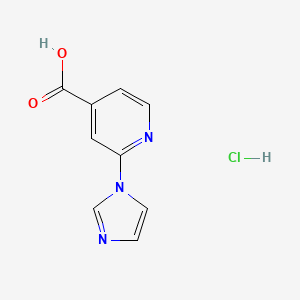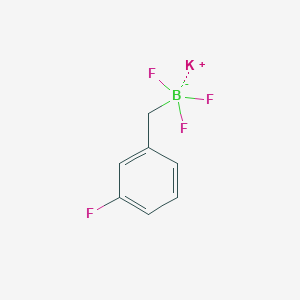
N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications
N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine and related compounds have been studied for their potential applications in agriculture, specifically as herbicides. Research has shown that certain pyridazinone compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. A particular compound, identified as an experimental herbicide (referred to as 6706 in the study), was found to be resistant to metabolic detoxication in plants and exhibited a second mode of action involving interference with chloroplast development. This dual action, similar to that of amitrole and dichlormate, highlights the compound's potential as a highly effective herbicide. The specific substitutions on the molecular structure, such as the trifluoromethyl group on the phenyl ring and the dimethyl group on the amine, are essential for its enhanced physiological properties (Hilton et al., 1969).
Synthesis and Biological Activities
The synthesis and exploration of biological activities of derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have also been a focus of research. New sulfonamide and amide derivatives were synthesized and screened for in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activities. These studies contribute to understanding the compound's potential in medicinal chemistry and its applications in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).
Atmospheric Fate of Piperazine Derivatives
Research on piperazine derivatives, such as this compound, extends to environmental science. One study examined the role of piperazine (PZ) in enhancing sulfuric acid-based new particle formation (NPF), suggesting a significant atmospheric removal pathway for PZ. This work underscores the environmental implications of using piperazine derivatives in industrial applications, highlighting the need to consider their atmospheric fate and potential environmental impact (Ma et al., 2019).
Propriétés
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23(2)16-11-13(12-21-22-16)24-7-9-25(10-8-24)29(26,27)15-5-3-14(4-6-15)28-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHWQJOAMFDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)
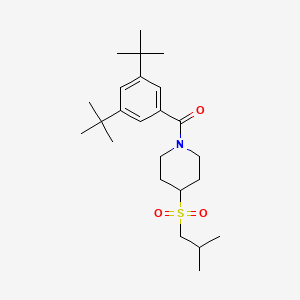
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
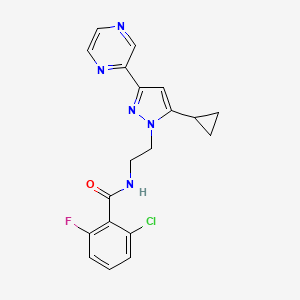
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)
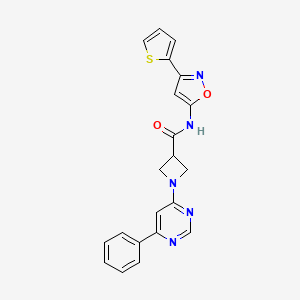

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)
![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
